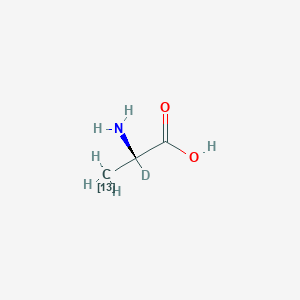
L-Alanine-13C,d1
Vue d'ensemble
Description
L-Alanine-13C,d1 is a stable isotope-labeled form of the non-essential amino acid alanine. It is commonly used in scientific research to study the metabolism and biochemical pathways of alanine in living organisms.
Mécanisme D'action
L-Alanine-13C,d1 acts as a stable isotope tracer, which means that it is used to track the movement of alanine through various metabolic pathways. When introduced into living organisms, L-Alanine-13C,d1 is incorporated into alanine-containing molecules, such as proteins and glucose. By tracking the movement of the stable isotope, researchers can gain insights into the metabolic fate of alanine in living organisms.
Biochemical and Physiological Effects
The biochemical and physiological effects of L-Alanine-13C,d1 depend on the specific metabolic pathways that it is involved in. For example, studies have shown that L-Alanine-13C,d1 can be used to track the conversion of alanine to glucose in the liver, which is an important process in maintaining blood glucose levels. In addition, L-Alanine-13C,d1 has been used to study the role of alanine in protein synthesis and energy metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using L-Alanine-13C,d1 in lab experiments is its stability and reliability. Because it is a stable isotope tracer, it can be accurately tracked through various metabolic pathways using analytical techniques such as mass spectrometry. In addition, L-Alanine-13C,d1 is non-toxic and does not have any known side effects.
However, there are also some limitations to using L-Alanine-13C,d1 in lab experiments. One limitation is the cost of the stable isotope-labeled material, which can be expensive. In addition, the synthesis method for L-Alanine-13C,d1 is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research involving L-Alanine-13C,d1. One direction is to use the stable isotope tracer to study the role of alanine in various disease states, such as diabetes and cancer. Another direction is to develop new methods for synthesizing L-Alanine-13C,d1 that are more cost-effective and scalable. Finally, researchers may explore the use of L-Alanine-13C,d1 in combination with other stable isotope tracers to gain a more comprehensive understanding of metabolic pathways in living organisms.
Conclusion
L-Alanine-13C,d1 is a stable isotope-labeled form of the non-essential amino acid alanine that is widely used in scientific research to study the metabolism and biochemical pathways of alanine in living organisms. Its use as a stable isotope tracer allows researchers to gain insights into the role of alanine in various physiological processes, such as gluconeogenesis, protein synthesis, and energy metabolism. While there are some limitations to using L-Alanine-13C,d1 in lab experiments, its stability and reliability make it an important tool for studying metabolic pathways in living organisms.
Méthodes De Synthèse
L-Alanine-13C,d1 is synthesized through a multi-step process that involves the use of stable isotopes of carbon and deuterium. The starting material for the synthesis is L-alanine, which is then reacted with 13C-labeled sodium bicarbonate and deuterium oxide to form L-Alanine-13C,d1.
Applications De Recherche Scientifique
L-Alanine-13C,d1 is widely used in scientific research to study the metabolism and biochemical pathways of alanine in living organisms. It is used in tracer studies, where it is introduced into living organisms and tracked through various metabolic pathways using mass spectrometry and other analytical techniques. This allows researchers to gain insights into the role of alanine in various physiological processes, such as gluconeogenesis, protein synthesis, and energy metabolism.
Propriétés
IUPAC Name |
(2S)-2-amino-2-deuterio(313C)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2D | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAYBMKLOCPYGJ-LFEAEDJLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@]([13CH3])(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001315650 | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
L-Alanine-13C,d1 | |
CAS RN |
160033-81-8 | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160033-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Alanine-3-13C-2-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001315650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Indole-7-carboxylic acid, 3-(4-chlorophenyl)-4,6-dimethoxy-, 2-[[3-(4-chlorophenyl)-4,6-dimethoxy-1H-indol-7-yl]carbonyl]hydrazide](/img/structure/B6594932.png)


![10-Benzyl-5,8-dioxa-10-azadispiro[2.0.44.33]undecan-11-one](/img/structure/B6594950.png)




![beta-Alanine, N-[bis[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-](/img/structure/B6594992.png)

![7-Bromo-2H-pyrano[3,2-b]pyridin-4(3H)-one](/img/structure/B6595014.png)